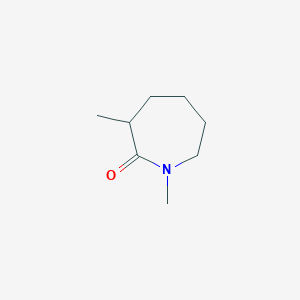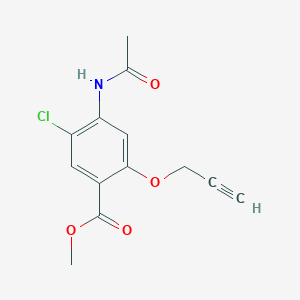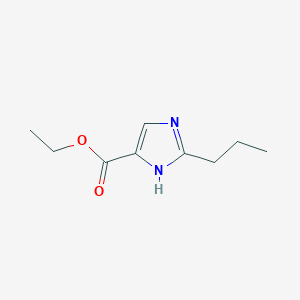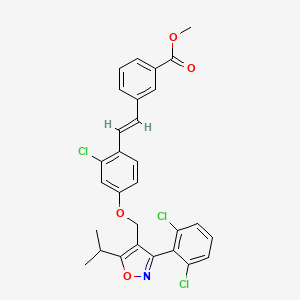
2H-Azepin-2-one, hexahydro-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azepin-2-one, hexahydro-1,3-dimethyl- is a cyclic amide, also known as a lactam. It is a derivative of azepine, a seven-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 1 and 3 positions, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- typically involves the cyclization of appropriate precursors. One common method is the Beckmann rearrangement of cyclohexanone oxime derivatives. This reaction involves the conversion of cyclohexanone to its oxime, followed by acid-catalyzed rearrangement to form the lactam ring.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-Azepin-2-one, hexahydro-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the lactam to its corresponding amine.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
2H-Azepin-2-one, hexahydro-1,3-dimethyl- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 2H-Azepin-2-one, hexahydro-1,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The lactam ring can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The presence of methyl groups can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Caprolactam: A related compound with a similar lactam structure but without the methyl substitutions.
N-Methylcaprolactam: Another derivative with a single methyl group.
Uniqueness
2H-Azepin-2-one, hexahydro-1,3-dimethyl- is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other lactams and potentially useful in specific applications where these properties are advantageous.
Properties
IUPAC Name |
1,3-dimethylazepan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-5-3-4-6-9(2)8(7)10/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQTYQMTXOCRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448288 |
Source


|
| Record name | 2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55917-05-0 |
Source


|
| Record name | 2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)







